molecular formula C22H22N4O4 B8146667 2,5-Bis(benzyloxy)terephthalohydrazide

2,5-Bis(benzyloxy)terephthalohydrazide

Cat. No. B8146667
M. Wt: 406.4 g/mol
InChI Key: NJDIDCXWALPMOI-UHFFFAOYSA-N
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Description

2,5-Bis(benzyloxy)terephthalohydrazide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Bis(benzyloxy)terephthalohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(benzyloxy)terephthalohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescence and Sensor Applications : The compound shows high fluorescence and stability, which makes it a promising candidate for use as universal fluorophores and viable sensors in polymeric and solution studies (Fourati et al., 2011).

  • Excited-State Proton Transfer Mechanism : An investigation into the excited-state single or double proton transfer mechanisms for derivatives of this compound explains fluorescence quenching observed in these compounds (Zhao et al., 2015).

  • Synthesis of Stereochemically Interesting Compounds : Oxidation of related bis(azodicarbonyl) compounds can lead to stable bisazo-compounds with potential for stereochemical rearrangements (Barrett & Mackay, 1975).

  • Medicinal Chemistry : Novel compounds synthesized from terephthalic dihydrazide, a related chemical, show potential antibacterial activity against various bacteria and fungi strains (Palekar et al., 2009).

  • Polymer Science : Poly(benzobisoxazole)s and poly(biphenylbisoxazole)s synthesized from bisalkoxy- or bisalkylthio-terephthalic acid show promising properties, suggesting potential applications in materials science (Kricheldorf & Domschke, 1994).

  • Biological Studies and Sensor Development : A novel fluorescent dye derived from similar compounds demonstrates low cytotoxicity and excellent photo-stability, suitable for live cell imaging (Gao et al., 2017).

  • Catalysis : A binuclear oxovanadium(V) complex, involving a similar structure, acts as a catalyst for efficient alkane oxygenation, showing the compound's potential in catalytic applications (Sutradhar et al., 2013).

properties

IUPAC Name

2,5-bis(phenylmethoxy)benzene-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c23-25-21(27)17-12-20(30-14-16-9-5-2-6-10-16)18(22(28)26-24)11-19(17)29-13-15-7-3-1-4-8-15/h1-12H,13-14,23-24H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDIDCXWALPMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)NN)OCC3=CC=CC=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(benzyloxy)terephthalohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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